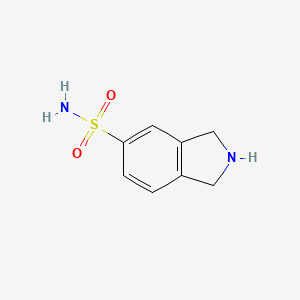
叔丁基 4-(5-氟吡啶-2-基)哌嗪-1-羧酸酯
描述
“tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14 H20 F N3 O2 . It falls under the category of halides . It is used in the field of life science for research purposes .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds features various intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate” include a molecular weight of 281.329 . The compound is solid in form .科学研究应用
合成与表征
化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯是通过涉及氨基甲酰亚胺和 3-氟苯甲酸的缩合反应合成的。表征使用各种光谱技术进行,其分子结构通过 X 射线衍射数据得到证实 (Sanjeevarayappa 等人,2015)。
晶体结构分析
另一项研究报告了类似空间位阻哌嗪衍生物的晶体结构,突出了其作为药理学有用核心的潜力,这是由于 N-叔丁基哌嗪亚结构上的第二个氮原子引入了新的化学性质 (Gumireddy 等人,2021)。
生物学应用
PET 示踪剂开发
合成了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧苯基)哌嗪-1-基]乙基}甲酰胺(WAY100635 的类似物),并将其评估为血清素 5-HT1A 受体的 PET 示踪剂,显示出在神经精神疾病中对这些受体进行体内定量的希望 (García 等人,2014)。
抗菌活性
合成了新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或 -氨基甲酰胺衍生物,并对各种细菌和真菌菌株表现出潜在的抗菌活性,突出了此类化合物的治疗潜力 (Babu 等人,2015)。
未来方向
The future directions for “tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, and safety profile. It could also be interesting to investigate its potential applications in the field of drug discovery, given the diverse biological activities of compounds containing piperazine rings .
作用机制
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
Compounds containing piperazine rings can attribute their diverse biological activities to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities .
Action Environment
It’s known that the compound should be stored at 4°c, protected from light, and stored under nitrogen .
生化分析
Biochemical Properties
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, where it can interact with intracellular targets. Additionally, binding proteins can facilitate its distribution within tissues, influencing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can significantly impact its biochemical and cellular effects .
属性
IUPAC Name |
tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVGMCMFDHVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


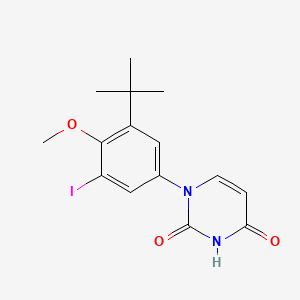
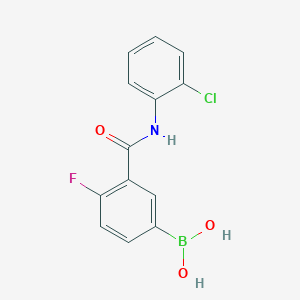
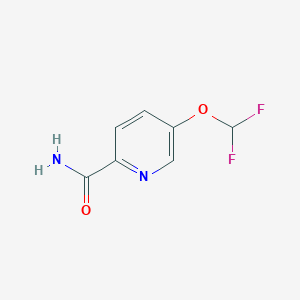

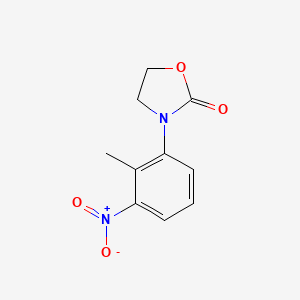

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
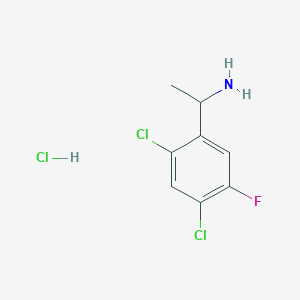

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)
